molecular formula C17H11NO3 B8528909 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL

3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL

Cat. No.: B8528909
M. Wt: 277.27 g/mol
InChI Key: LCGSYJVWLGYWTD-UHFFFAOYSA-N
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Description

3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene moiety, which is a fused pair of benzene rings, and a benzoisoxazole structure. The presence of hydroxyl groups in the naphthalene and isoxazole rings contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with gold(III) chloride (AuCl₃) as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by copper(I) chloride (CuCl) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can be optimized for higher yields and purity. The use of tert-butyl nitrite or isoamyl nitrite in one-pot synthesis approaches can also be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in hydrogen bonding and interactions with biological macromolecules. The isoxazole ring can participate in π-π stacking interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-HYDROXY-NAPHTHALEN-2-YL)-BENZO[D]ISOOXAZOL-6-OL is unique due to its specific structural features, including the combination of naphthalene and benzoisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)-1,2-benzoxazol-6-ol

InChI

InChI=1S/C17H11NO3/c19-13-4-3-10-7-12(2-1-11(10)8-13)17-15-6-5-14(20)9-16(15)21-18-17/h1-9,19-20H

InChI Key

LCGSYJVWLGYWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=NOC4=C3C=CC(=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydriotic acid (57% w/w aq., 10 mL) was added into a mixture of 6-methoxy-3-(6-methoxy-2-naphthyl)-1,2-benzisoxazole (1.0 g, 3.3 mmol), acetic acid (10 mL) and acetic anhydride (5 mL). The reaction mixture was stirred at 160° C. for 2 h, and then cooled to room temperature and poured into water. The precipitated solid was filtered off and dried to give a yellow solid (0.89 g, 91% yield, m.p. 280-282° C.); MS m/e 278 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
6-methoxy-3-(6-methoxy-2-naphthyl)-1,2-benzisoxazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
91%

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